molecular formula C22H28N2O2S B2675956 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034506-71-1

2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2675956
CAS RN: 2034506-71-1
M. Wt: 384.54
InChI Key: LTHNLIOLRLHTOD-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O2S and its molecular weight is 384.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Enhancements

Research has demonstrated that certain derivatives related to 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide can be synthesized efficiently under specific conditions. For instance, the use of nano magnetite (Fe3O4) as a catalyst in the synthesis of related compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives has shown high efficiency under ultrasound irradiation. This approach benefits from clean methodologies, easy workup procedures, and high yields, showcasing a potential area of research application for compounds similar to 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide (Mokhtary & Torabi, 2017).

Antiproliferative and Sigma Receptor Binding

Another research area explores the binding affinity and selectivity of derivatives towards sigma receptors. Methyl substitution on the piperidine ring of related compounds has been used to probe selective binding and activity at the sigma(1) receptor. Compounds with specific structural features have demonstrated potent sigma(1) ligand properties with significant selectivity and potential antiproliferative activity in tumor research and therapy, indicating the versatility of this chemical framework in developing new therapeutic agents (Berardi et al., 2005).

Experimental and Theoretical Studies

In a more focused study on compounds structurally related to 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, experimental and theoretical analyses have been conducted to understand their properties better. The high antioxidant value of these compounds indicates potential biological activity. Theoretical data supporting experimental analyses, including structural, electronic, and molecular orbital properties, emphasize the compound's potential as biologically active drugs (Ulaş, 2020).

Anticonvulsant Activity

Derivatives have also been studied for their anticonvulsant properties. The synthesis and pharmacological evaluation of naphthalen-2-yl acetate and related derivatives have shown potential as anticonvulsant agents. This highlights another crucial area where compounds like 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide could find application, especially in the development of new treatments for neurological disorders (Ghareb et al., 2017).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-22(15-26-21-6-5-18-3-1-2-4-19(18)13-21)23-14-17-7-10-24(11-8-17)20-9-12-27-16-20/h1-6,13,17,20H,7-12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHNLIOLRLHTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

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